7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline
Brand Name: Vulcanchem
CAS No.: 1394820-97-3
VCID: VC2560200
InChI: InChI=1S/C22H15FN2O4/c23-19-12-16(25(26)27)6-9-22(19)29-21-10-11-24-20-13-17(7-8-18(20)21)28-14-15-4-2-1-3-5-15/h1-13H,14H2
SMILES: C1=CC=C(C=C1)COC2=CC3=NC=CC(=C3C=C2)OC4=C(C=C(C=C4)[N+](=O)[O-])F
Molecular Formula: C22H15FN2O4
Molecular Weight: 390.4 g/mol

7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline

CAS No.: 1394820-97-3

Cat. No.: VC2560200

Molecular Formula: C22H15FN2O4

Molecular Weight: 390.4 g/mol

* For research use only. Not for human or veterinary use.

7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline - 1394820-97-3

Specification

CAS No. 1394820-97-3
Molecular Formula C22H15FN2O4
Molecular Weight 390.4 g/mol
IUPAC Name 4-(2-fluoro-4-nitrophenoxy)-7-phenylmethoxyquinoline
Standard InChI InChI=1S/C22H15FN2O4/c23-19-12-16(25(26)27)6-9-22(19)29-21-10-11-24-20-13-17(7-8-18(20)21)28-14-15-4-2-1-3-5-15/h1-13H,14H2
Standard InChI Key HRGDNTOCJTWYES-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC3=NC=CC(=C3C=C2)OC4=C(C=C(C=C4)[N+](=O)[O-])F
Canonical SMILES C1=CC=C(C=C1)COC2=CC3=NC=CC(=C3C=C2)OC4=C(C=C(C=C4)[N+](=O)[O-])F

Introduction

Chemical Structure and Properties

Structural Features

7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline belongs to the quinoline family, characterized by its heterocyclic aromatic structure. The compound features specific substitutions at two key positions: a benzyloxy group at the 7th position and a 2-fluoro-4-nitrophenoxy moiety at the 4th position of the quinoline backbone .

The structural representation can be described as follows:

Structural IdentifierValue
CAS Number1394820-97-3
Molecular FormulaC22H15FN2O4
Molecular Weight390.36 g/mol
IUPAC Name4-(2-fluoro-4-nitrophenoxy)-7-phenylmethoxyquinoline
Standard InChIInChI=1S/C22H15FN2O4/c23-19-12-16(25(26)27)-6-9-22(19)29-21-10-11-24-20-13-17(7-8-18(20)21)28-14-15-4-2-1-3-5-15/h1-13H,14H2
Standard InChIKeyHRGDNTOCJTWYES-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)COC2=CC3=NC=CC(=C3C=C2)OC4=C(C=C(C=C4)N+[O-])F

Physical and Chemical Properties

The physical and chemical properties of 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline contribute to its reactivity and potential applications:

PropertyValue
Physical StateSolid at room temperature
Boiling Point536.9±50.0 °C (Predicted)
Density1.354±0.06 g/cm³ (Predicted)
pKa4.41±0.27 (Predicted)
SolubilitySoluble in organic solvents (DMSO, DMF, chloroform)
StabilityStable under normal conditions, sensitive to strong oxidizing agents
UV AbsorptionExhibits characteristic absorption in the UV-Vis spectrum due to aromatic system

Synthesis Methods

Synthetic Routes

The synthesis of 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline involves multi-step organic reactions that typically follow established protocols for the preparation of substituted quinolines. Multiple synthetic approaches have been documented in the literature.

Nucleophilic Substitution Method

The most common synthetic route involves a nucleophilic aromatic substitution reaction:

StepDescriptionReaction Components
1Starting Material Preparation7-(Benzyloxy)-4-chloro-6-methoxyquinoline
2Nucleophilic SubstitutionReaction with 2-fluoro-4-nitrophenol
3Base-Promoted CouplingN,N-diisopropylethylamine (DIPEA) as base
4Product IsolationExtraction and purification

Reaction Conditions

Typical reaction conditions for the synthesis of 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline are summarized in the following table:

Reaction ParameterConditionsNotes
SolventChlorobenzeneFacilitates high-temperature reactions
Temperature140°CRequired for efficient substitution
Reaction Time18 hoursEnsures complete conversion
BaseN,N-diisopropylethylaminePromotes nucleophilic attack
Workup2N NaOH, extraction with chloroformRemoves unreacted materials
YieldApproximately 92%High yield under optimized conditions

A specific experimental procedure has been reported:

"7-(Benzyloxy)-4-chloro-6-methoxyquinoline (81 g), 2-fluoro-4-nitrophenol (51 g), N,N-diisopropylethylamine (94 ml), and chlorobenzene (40 ml) were added, and the mixture was stirred with heating at 140°C for 18 hr. After completion of the reaction, a 2 N aqueous sodium hydroxide solution (40 ml) was added, and the mixture was stirred at room temperature for 3 hr. Water was added to the reaction solution, and the mixture was extracted with chloroform. The chloroform layer was dried over anhydrous sodium sulfate. The solvent was removed by evaporation under reduced pressure to give the target compound (100 g, yield 92%)."

Chemical Reactions and Transformations

Reactivity Profile

The reactivity of 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline is governed by its functional groups, particularly the benzyloxy, nitro, and fluoro substituents. The compound can participate in various chemical transformations:

Reaction TypeReactive SitePotential Products
OxidationBenzyloxy groupBenzaldehyde derivatives
ReductionNitro groupCorresponding amine derivatives
HydrolysisEther linkagesPhenolic compounds
Nucleophilic SubstitutionFluoro positionVarious substituted derivatives
DebenzylationBenzyloxy group4-(2-fluoro-4-nitrophenoxy)quinolin-7-ol

Documented Transformations

One well-documented transformation is the debenzylation reaction, which can be performed under acidic conditions:

Reaction ParameterValue
Starting Material7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline
ReagentConcentrated HCl
Solvent1,4-Dioxane
Temperature100°C
Reaction Time24 hours
Product4-(2-fluoro-4-nitrophenoxy)quinolin-7-ol
Yield85%

The reaction procedure has been described: "A suspension of 7-(benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline (100 g, 256.4 mmol) in dioxane (425 mL) and conc. HCl (425 mL, 5.1 mol) was stirred at 100°C for 24 hours. The reaction mixture was then cooled to room temperature and solid was collected through filtration. The solid was then suspended in anhydrous EtOH (100 mL) and stirred for 2 hours. The solid was collected and dried in vacuo at 60°C for 12 hours to give the title compound as a pale solid (73.3 g, 85%)."

Biological Activities and Applications

Anticancer Properties

The most extensively studied biological activity of 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline and its derivatives is their anticancer properties. Research has demonstrated significant activity against various cancer cell lines, particularly colorectal cancer cells.

Anticancer Activity Data

A structurally related derivative (compound 10a) has shown remarkable anticancer activity:

CompoundCancer Cell LineIC₅₀ Value (μM)Comparison
Compound 10aCOLO 2050.11>90-fold more potent than Regorafenib
Compound 10aHT-290.14Highly selective activity
RegorafenibCOLO 205>10.0Significantly less potent
FruquintinibCOLO 205>10.0Significantly less potent

Importantly, compound 10a exhibited over 90-fold selectivity towards COLO 205 cancer cells relative to human normal colorectal mucosa epithelial FHC cells, indicating a favorable therapeutic window .

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline derivatives has been investigated in several studies. The primary mechanisms include:

  • Kinase Inhibition: Preliminary kinase profiling studies indicate that related derivatives act as dual inhibitors of HGFR and MST1R kinases, with IC₅₀ values of 0.11 μM and 0.045 μM, respectively .

  • Apoptosis Induction: Flow cytometry studies have demonstrated that derivative compounds induce apoptosis in cancer cells .

  • Cellular Signaling Disruption: The compound may interact with various enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways essential for cancer cell survival.

Structure-Activity Relationship

Structure-activity relationship (SAR) studies of 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline derivatives have revealed important insights:

Structural FeatureEffect on ActivityObservations
Oxygen linker between quinoline and phenyl ringCritical for activityReplacement with NH group significantly decreases anticancer activity
Nitro group positionEnhances potency4-nitro substitution contributes to optimal activity
Fluorine substitutionImproves binding affinity2-fluoro substitution enhances interaction with target proteins
Benzyloxy moietyModulates lipophilicityContributes to cell membrane permeability

Experimental Studies and Research Findings

In Vitro Studies

Several in vitro studies have investigated the biological activities of 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline derivatives:

Anticancer Activity Assessment

Researchers have evaluated the anticancer properties of these compounds against multiple cell lines:

Study ComponentMethodologyKey Findings
Cell Viability AssaysMTT assaySignificant dose-dependent inhibition of cancer cell proliferation
Apoptosis AnalysisFlow cytometry, Annexin V-FITC/PI stainingInduction of apoptosis in colorectal cancer cells
Cell Cycle AnalysisFlow cytometrySome derivatives affect cell cycle progression
Kinase InhibitionEnzyme inhibition assaysDual inhibition of HGFR and MST1R kinases

Mechanism of Action Studies

Molecular studies have provided insights into how these compounds exert their anticancer effects:

Structure-Based Design Approaches

Researchers have employed structure-based approaches to optimize the properties of 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline derivatives:

"Based on the obtained SARs, further structural optimisation of compound BC2021-104511-15i was conducted, and totally ten novel quinoline derivates were designed, synthesised and optimised for biological activity. Among them, compound 10a displayed significant in vitro anticancer activity against COLO 205 cells with an IC₅₀ value of 0.11 μM which was over 90-fold more potent than that of Regorafenib and Fruquintinib."

Comparative Analysis with Related Compounds

Quinoline-Based Compounds

7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline belongs to a broader class of quinoline derivatives with diverse biological activities. The following table compares this compound with other quinoline-based compounds:

CompoundStructural FeaturesPrimary Biological ActivityReference
7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinolineBenzyloxy at 7-position, 2-fluoro-4-nitrophenoxy at 4-positionAnticancer activity
7-(Benzyloxy)-N-(3-nitrophenyl)quinoline-4-amineBenzyloxy at 7-position, 3-nitrophenylamino at 4-positionBroad-spectrum antiproliferative activity
7-{[9-(quinolin-8-yloxy)nonyl]oxy}-4H-chromen-4-oneQuinolin-8-yloxy linked to chromone via alkyl chainAntileishmanial, trypanocidal activity
7-[4-(quinolin-8-yloxy)butoxy]-4H-chromen-4-oneShorter alkyl chain linking quinoline and chromoneAntiparasitic activity

Structure-Function Relationships

Comparison of these quinoline derivatives reveals important structure-function relationships:

  • The position and nature of substituents significantly influence the biological activity profile.

  • The linking moiety between the quinoline core and other aromatic systems plays a crucial role in determining potency and selectivity.

  • Fluorine substitution often enhances binding affinity to target proteins.

  • Nitro groups can contribute to enhanced potency but may also affect toxicity profiles.

Research AreaObjectivesPotential Impact
Mechanistic StudiesFurther elucidate molecular mechanismsMore targeted drug design
Pharmacokinetic OptimizationImprove bioavailability and half-lifeEnhanced in vivo efficacy
Combination TherapyEvaluate synergistic effects with established drugsImproved therapeutic outcomes
Expanded Biological ProfilingTest against broader range of disease modelsNew therapeutic applications
Structure RefinementReduce toxicity while maintaining potencyImproved safety profile

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